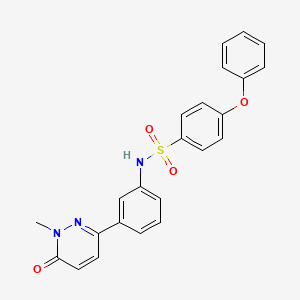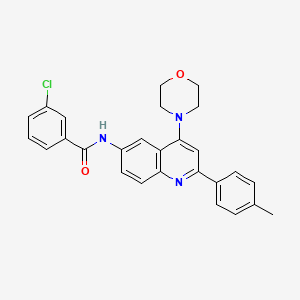
N-(4-methoxyphenyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide, also known as MPSPB, is a chemical compound that has been the focus of scientific research due to its potential applications in medicine. This compound is a selective antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation.
科学的研究の応用
Discovery and Kinase Inhibition
One significant area of application is in the discovery of kinase inhibitors for therapeutic purposes. For instance, the development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors demonstrates the potential of similar compounds in targeting specific kinases involved in cancer. These compounds, through modification of their core structures, have shown excellent in vivo efficacy and favorable pharmacokinetic profiles, leading to their advancement into clinical trials (Schroeder et al., 2009).
Molecular Structure Analysis
The crystal structure and molecular conformation analysis of solvated compounds similar to N-(4-methoxyphenyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, provide insights into their potential biological activities. These studies reveal the importance of molecular structure in determining the biological and pharmacological properties of these compounds (Banerjee et al., 2002).
Antitubercular and Antibacterial Activities
The design, synthesis, and evaluation of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives highlight another critical application. These compounds have been tested for their antitubercular and antibacterial activities, showing potent efficacy against specific bacterial strains. Such research underscores the potential of this compound derivatives in contributing to the development of new antibiotics and antitubercular agents (Bodige et al., 2019).
Pharmacological Characterization
Pharmacological characterization of compounds structurally related to this compound, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, reveals their potential as selective antagonists for specific receptors, indicating their utility in exploring therapeutic avenues for depression and addiction disorders (Grimwood et al., 2011).
PET Imaging Applications
Furthermore, the use of derivatives in PET imaging to evaluate serotonin 1A receptors in humans showcases the applicability of these compounds in neuroscientific research and their potential in the development of diagnostic tools for neurological disorders (Choi et al., 2015).
Synthetic Methodology Development
The synthesis of related compounds, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, highlights the advancements in synthetic methodologies, providing efficient routes to complex molecules with potential pharmacological applications (Zhou et al., 2021).
特性
IUPAC Name |
3-chloro-N-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O2/c1-18-5-7-19(8-6-18)25-17-26(31-11-13-33-14-12-31)23-16-22(9-10-24(23)30-25)29-27(32)20-3-2-4-21(28)15-20/h2-10,15-17H,11-14H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPTVKMWXQVYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl)C(=C2)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-((4-(3,5-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2942891.png)


![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2942898.png)
![4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide](/img/structure/B2942900.png)
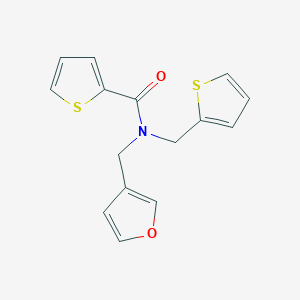
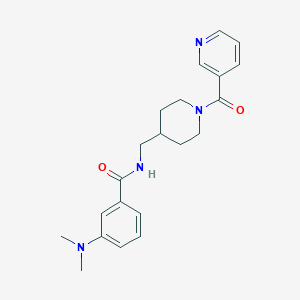

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine](/img/structure/B2942906.png)
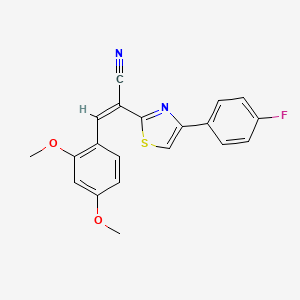
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2942909.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide](/img/structure/B2942910.png)
![2-(1-Benzothiophen-2-yl)-1-[(5-chloropyrimidin-2-yl)amino]propan-2-ol](/img/structure/B2942913.png)
